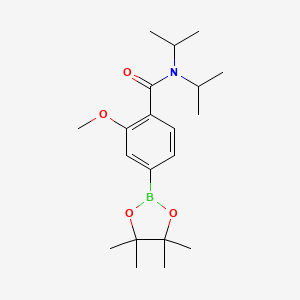
N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by its boronic acid derivative structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process The initial step often includes the formation of the boronic acid derivative through a boronic ester intermediate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and specific solvents can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative structure makes it valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, this compound can be employed as a probe or reagent in biochemical assays. Its ability to form stable complexes with various biomolecules makes it useful in studying enzyme activities and interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its boronic acid moiety can interact with biological targets, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
作用机制
The mechanism by which N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes. This interaction can modulate enzyme activity and influence various biological pathways.
相似化合物的比较
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: N,N-Diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its specific structural features, such as the presence of isopropyl groups and a methoxy group
生物活性
N,N-Diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features both boronic acid and sulfonamide functionalities. Its unique structure allows for significant interactions with biological targets, particularly in enzyme modulation and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by the following chemical formula and structural features:
- IUPAC Name : 2-methoxy-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Molecular Formula : C20H32BNO4
- CAS Number : 2248763-87-1
- Molecular Weight : 361.28 g/mol
The presence of the boronic acid moiety enables the formation of reversible covalent bonds with amino acids such as serine and cysteine in enzymes, influencing their activity and pathways involved in various biological processes .
The biological activity of this compound primarily involves its interaction with specific enzymes. The boronic acid group can form covalent bonds with hydroxyl groups on serine or threonine residues in enzyme active sites. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes by blocking their active sites.
- Modulation of Signaling Pathways : By inhibiting key enzymes in signaling pathways, it could potentially alter cellular responses to stimuli.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Recent studies have highlighted the potential application of this compound in various therapeutic areas:
- Cancer Research : The compound has shown promise as a kinase inhibitor in preclinical models. It may target dysregulated pathways in cancer cells.
- Metabolic Disorders : Given its mechanism of action on enzyme activity modulation, it could have implications in metabolic disease treatment strategies.
- Drug Development : Ongoing research is focusing on optimizing the compound's structure to enhance its selectivity and potency against specific enzyme targets.
属性
IUPAC Name |
2-methoxy-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-13(2)22(14(3)4)18(23)16-11-10-15(12-17(16)24-9)21-25-19(5,6)20(7,8)26-21/h10-14H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMSCZQQVGKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














